![molecular formula C19H20INO2 B10773665 [125I]Heat](/img/structure/B10773665.png)

[125I]Heat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of [125I]HEAT involves the radiolabeling of the alpha-1 adrenoceptor antagonist 2-[beta-(4-hydroxyphenyl)-ethyl-aminomethyl] tetralone (HEAT) with carrier-free sodium iodide-125 . The radiolabeled compound is then separated from the unlabeled HEAT using descending paper chromatography . The radiochemical purity of this compound is more than 95%, and it is stable for about three weeks when stored at -20°C to -30°C in methanol at neutral pH .

Chemical Reactions Analysis

[125I]HEAT undergoes several types of chemical reactions, including:

Substitution Reactions: The iodination of HEAT increases its affinity for alpha-1 adrenoceptors and decreases its affinity for alpha-2 adrenoceptors.

Decomposition: At 20°C, this compound decomposes to [125I]tyramine, with 50% of the compound converting within 24 hours.

Common reagents and conditions used in these reactions include carrier-free sodium iodide-125 and descending paper chromatography for separation . The major products formed from these reactions are this compound and [125I]tyramine .

Scientific Research Applications

[125I]HEAT is widely used in scientific research due to its high affinity and specificity for alpha-1 adrenoceptors . Some of its applications include:

Mechanism of Action

[125I]HEAT exerts its effects by binding to alpha-1 adrenoceptors with high affinity . The binding of this compound to these receptors is fully reversible and modulated by magnesium and sodium ions . The pharmacological profile of this compound binding sites is similar to that of alpha-1 adrenoceptors labeled with prazosin . The molecular targets of this compound are the alpha-1 adrenoceptors, and the pathways involved include the modulation of receptor activity by magnesium and sodium ions .

Comparison with Similar Compounds

[125I]HEAT is unique in its high affinity and specificity for alpha-1 adrenoceptors compared to other similar compounds . Some similar compounds include:

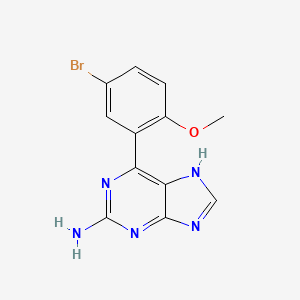

Properties

Molecular Formula |

C19H20INO2 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

2-[[2-(4-hydroxy-2-(125I)iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C19H20INO2/c20-18-11-16(22)8-7-14(18)9-10-21-12-15-6-5-13-3-1-2-4-17(13)19(15)23/h1-4,7-8,11,15,21-22H,5-6,9-10,12H2/i20-2 |

InChI Key |

MIQRUWUVLIWVAW-STTHPYEQSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2C(=O)C1CNCCC3=C(C=C(C=C3)O)[125I] |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CNCCC3=C(C=C(C=C3)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)

![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)

![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)

![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)

methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)

![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)